molecular formula C26H36O5 B159675 propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate CAS No. 130209-77-7

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate

Cat. No. B159675
M. Wt: 428.6 g/mol
InChI Key: GKTGBSHVNAVDCL-VCAADEISSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate is a synthetic compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. The compound is a derivative of prostaglandin E2 and has been shown to have anti-inflammatory and immunomodulatory effects.

Mechanism Of Action

The mechanism of action of propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate involves the activation of the prostaglandin E2 receptor EP4. Activation of this receptor leads to the activation of adenylate cyclase and the subsequent increase in intracellular cyclic AMP (cAMP) levels. This increase in cAMP levels leads to the inhibition of pro-inflammatory cytokine production and the regulation of immune cell activity.

Biochemical And Physiological Effects

Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It has also been shown to regulate the activity of immune cells such as T cells and dendritic cells. In addition, the compound has been shown to have vasodilatory effects and to increase blood flow to the kidneys.

Advantages And Limitations For Lab Experiments

One advantage of using propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate in lab experiments is its specificity for the EP4 receptor. This allows researchers to study the effects of EP4 activation without the interference of other prostaglandin receptors. However, a limitation of using this compound is its instability in aqueous solutions, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate. One direction is the development of more stable analogs of the compound that can be used in lab experiments. Another direction is the study of the compound in animal models of disease to determine its potential as a therapeutic agent. Additionally, the compound could be studied in combination with other drugs to determine if it has synergistic effects. Finally, the compound could be studied in clinical trials to determine its safety and efficacy in humans.

Synthesis Methods

The synthesis of propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate involves several steps. The first step is the protection of the hydroxyl groups of prostaglandin E2 with tert-butyldimethylsilyl (TBDMS) to form TBDMS-PGE2. The second step involves the addition of a cyclopentyl group to the C-2 position of TBDMS-PGE2 using a Grignard reagent. The resulting compound is then treated with a Wittig reagent to form propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate.

Scientific Research Applications

Propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has been studied for its potential use in the treatment of various diseases. The compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and dendritic cells.

properties

CAS RN

130209-77-7

Product Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate

Molecular Formula

C26H36O5

Molecular Weight

428.6 g/mol

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C26H36O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,16-17,19,22-25,28-29H,4,9,12-15,18H2,1-2H3/b8-3-,17-16+/t22-,23-,24+,25-/m1/s1

InChI Key

GKTGBSHVNAVDCL-VCAADEISSA-N

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(=O)CCC2=CC=CC=C2)O)O

SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(=O)CCC2=CC=CC=C2)O)O

synonyms

15-keto-17-phenyl-18,19,20-trinor-PGF2alpha-1-isopropyl ester
15-keto-17-phenyl-18,19,20-trinorprostaglandin F2 alpha-1-isopropyl ester
PhXA12

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.